molecular formula C17H30O4SSi B8151145 (R)-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate

(R)-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate

Cat. No.: B8151145
M. Wt: 358.6 g/mol
InChI Key: POKPZVNLNHPQPQ-OAHLLOKOSA-N
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Description

®-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate is a synthetic organic compound often used in chemical research and industrial applications. This compound features a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used to protect hydroxyl groups during chemical synthesis. The presence of the 4-methylbenzenesulfonate (tosylate) group makes it a useful intermediate in various organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate typically involves multiple steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine.

    Formation of the Tosylate: The protected intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine to form the tosylate ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Deprotection: The TBS group can be removed under acidic or fluoride ion conditions to reveal the free hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or alkoxide ions can be used.

    Deprotection: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., hydrochloric acid) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as azides, nitriles, or ethers can be formed.

    Deprotection: The primary product is the free hydroxyl compound.

Scientific Research Applications

Chemistry

In organic chemistry, ®-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its protecting groups allow for selective reactions to occur at other functional sites.

Biology and Medicine

Industry

In the industrial sector, this compound may be used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action for ®-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate primarily involves its role as a protecting group and a leaving group in chemical reactions. The TBS group protects hydroxyl functionalities, allowing for selective reactions elsewhere in the molecule. The tosylate group facilitates nucleophilic substitution reactions by acting as a good leaving group.

Comparison with Similar Compounds

Similar Compounds

    ®-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-nitrobenzenesulfonate: Similar structure but with a nitro group instead of a methyl group.

    ®-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-chlorobenzenesulfonate: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

The uniqueness of ®-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate lies in its specific combination of protecting and leaving groups, which makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[(2R)-4-[tert-butyl(dimethyl)silyl]oxybutan-2-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)21-15(2)12-13-20-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKPZVNLNHPQPQ-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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